3,3-Dimethyl-1-(3-nitrophenyl)azetidin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-(3-nitrophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)7-12(10(11)14)8-4-3-5-9(6-8)13(15)16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZWLLLEYGGSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-nitrophenyl)azetidin-2-one typically involves the reaction of 3-nitrobenzaldehyde with 2,2-dimethylazetidine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,3-Dimethyl-1-(3-aminophenyl)-2-azetanone.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3,3-Dimethyl-1-(3-nitrophenyl)azetidin-2-one serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The azetidine ring structure allows for diverse modifications, enabling the synthesis of derivatives with varying functional groups .
| Reaction Type | Description |
|---|---|
| Oxidation | The nitro group can be reduced to an amine. |
| Reduction | The azetidine ring can be opened under acidic or basic conditions. |
| Substitution | Functional groups can be introduced via nucleophilic substitution reactions. |
Biological Applications
Enzyme Inhibition and Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies on azetidinones have demonstrated their effectiveness against various bacterial strains, showcasing comparable activity to standard antibiotics .
- Antibacterial Studies : Compounds derived from azetidinones have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity .
- Anticancer Properties : Some derivatives have shown potential as antiproliferative agents in cancer cell lines, particularly targeting tubulin dynamics and influencing cancer cell growth .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound can be employed in the production of specialty chemicals. Its unique properties allow for the development of materials with specific characteristics tailored for various applications in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Activity
A series of azetidinone derivatives were synthesized and tested for their antimicrobial efficacy against nine bacterial strains. Among these, certain compounds displayed activity levels comparable to established antibiotics like ciprofloxacin. This highlights the potential of azetidinones in developing new antimicrobial agents .
Case Study 2: Anticancer Research
Research focused on azetidinones has revealed their ability to disrupt microtubule dynamics in cancer cells. Compounds containing the azetidine ring structure were shown to inhibit cell proliferation in breast cancer models, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3-nitrophenyl)azetidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules, potentially leading to antimicrobial effects. The azetidine ring may also interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(4-nitrophenyl)-2-azetanone: Similar structure but with the nitro group in the para position.
3,3-Dimethyl-1-(2-nitrophenyl)-2-azetanone: Similar structure but with the nitro group in the ortho position.
Uniqueness
3,3-Dimethyl-1-(3-nitrophenyl)azetidin-2-one is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts.
Biological Activity
3,3-Dimethyl-1-(3-nitrophenyl)azetidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and its mechanism of action. We will also present relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique azetidinone ring structure substituted with a nitrophenyl group, which enhances its reactivity and biological activity. The presence of both the dimethyl and nitrophenyl groups contributes to its pharmacological potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain strains have been reported as low as 0.0033 to 0.046 μg/mL, demonstrating potent antibacterial effects compared to standard antibiotics such as ampicillin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving human breast cancer cell lines (such as MCF-7 and MDA-MB-231), this compound showed significant antiproliferative effects with IC50 values ranging from 7 nM to 10 nM . The mechanism of action appears to involve the disruption of tubulin polymerization, which is crucial for cancer cell division. This interaction suggests that the compound may act as a tubulin-targeting agent, similar to other known anticancer drugs like combretastatin A-4 .
The biological effects of this compound are primarily attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The nitrophenyl group can participate in electron transfer reactions, enhancing the compound's reactivity with biological macromolecules. Additionally, the azetidinone ring is believed to facilitate binding to specific enzymes or receptors, leading to inhibition of microbial growth or induction of apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in cell cycle arrest at the G2/M phase and subsequent apoptosis. Flow cytometry analysis confirmed these findings, indicating that the compound effectively disrupts normal cell cycle progression .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, various derivatives of azetidinones were synthesized and tested against a panel of bacterial strains. The results indicated that compounds like this compound exhibited remarkable antibacterial activity, particularly against resistant strains .
Comparative Analysis
To further understand the uniqueness and efficacy of this compound, a comparison was made with similar compounds:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 7–10 nM | 0.0033–0.046 μg/mL |
| Combretastatin A-4 | Comparable | N/A |
| Azetidinone Derivative A | Higher IC50 | Higher MIC |
This table illustrates that while other compounds may exhibit some level of activity, this compound stands out due to its potent effects at lower concentrations.
Q & A
Q. What are the established synthetic routes for 3,3-Dimethyl-1-(3-nitrophenyl)azetidin-2-one, and what experimental conditions are critical for success?
Methodological Answer: The synthesis typically involves cyclization of nitroaryl precursors or nucleophilic substitution reactions. For example, nitroaryl diaziridines can be prepared by reacting diaziridines with nitroarylating agents like 2,4-dinitrofluorobenzene in ether with triethylamine (Et₃N) at room temperature . Key conditions include:
- Solvent choice : Polar aprotic solvents (e.g., methanol, toluene) enhance reactivity.
- Temperature control : Reflux in toluene (~110°C) is used for isomerization steps.
- Purification : Column chromatography or recrystallization from ethanol is critical to isolate pure product.
Data Insight : In analogous compounds, yields improved from 60% to 85% when reaction times were extended from 6 to 12 hours under reflux .
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound, and what structural parameters are most significant?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of a saturated ethanol solution.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K.
- Refinement : Software like SHELXL refines bond lengths, angles, and torsion angles.
Structural Highlights from Analogous Compounds :
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C–C bond length | 1.386(5) Å | Indicates sp³ hybridization. |
| N1–C6–C5 bond angle | 118.6(3)° | Reflects azetidinone ring strain. |
| Torsion angle (C7–O1–C3–C4) | −177.8(3)° | Confirms planar amide conformation. |
Q. What physicochemical properties are critical for experimental handling and storage?
Methodological Answer:
- Stability : Store in a dry, ventilated environment at 2–8°C to prevent hydrolysis of the β-lactam ring .
- Solubility : Soluble in DMSO (>10 mg/mL) and sparingly in ethanol.
- Reactivity : Avoid strong oxidizers (e.g., HNO₃) to prevent nitro group decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions?
Methodological Answer:
- Cross-validation : Compare experimental NMR shifts (e.g., ¹H, ¹³C) with DFT-calculated values (B3LYP/6-31G* basis set).
- Crystallographic alignment : Overlay SC-XRD data with computational models to identify discrepancies in torsional angles (e.g., deviations >5° suggest conformational flexibility) .
- IR analysis : Assign carbonyl (C=O) stretches (~1740 cm⁻¹) and nitro (NO₂) peaks (~1520 cm⁻¹) to confirm functional group integrity .
Q. What strategies optimize synthetic yield in multi-step reactions involving this compound?
Methodological Answer:
- Catalyst screening : Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents.
- Stepwise purification : Isolate intermediates via flash chromatography before cyclization.
- Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC ensures step completion.
Case Study : In diaziridine syntheses, yields increased from 45% to 72% when Et₃N was replaced with DBU (1,8-diazabicycloundec-7-ene) due to enhanced deprotonation efficiency .
Q. How does computational modeling enhance understanding of reactivity and stability under varying conditions?
Methodological Answer:
- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The nitro group (f⁻ = 0.12) is more reactive than the β-lactam ring (f⁻ = 0.08) .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) to assess hydrolytic stability.
- Transition state analysis : Identify energy barriers for ring-opening reactions (ΔG‡ ~25 kcal/mol for acid-catalyzed hydrolysis) .
Q. What experimental and computational approaches validate the stereochemical integrity of derivatives?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC column (hexane:IPA = 90:10) to separate enantiomers.
- VCD (Vibrational Circular Dichroism) : Compare experimental and calculated spectra to assign absolute configurations.
- SC-XRD : Anomalous dispersion effects (e.g., Cu Kα) resolve chiral centers with Flack parameter <0.1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
